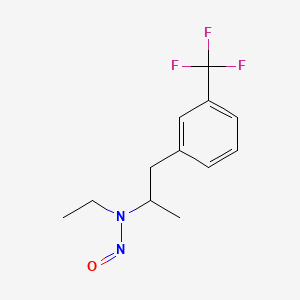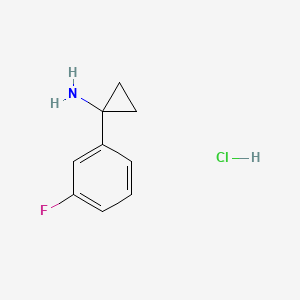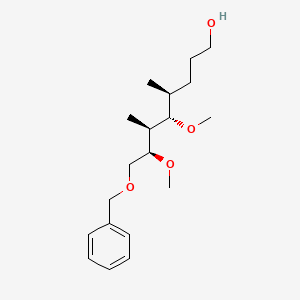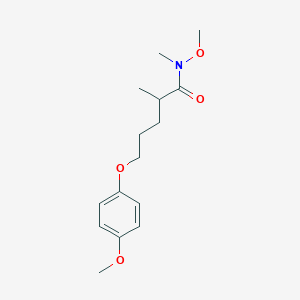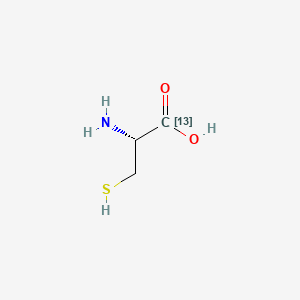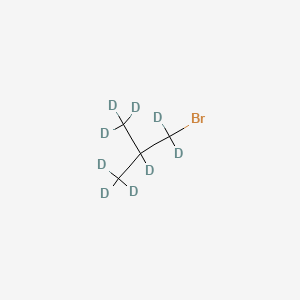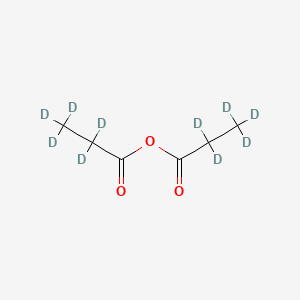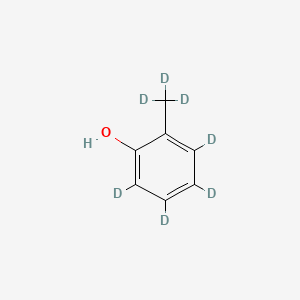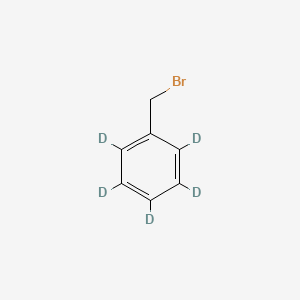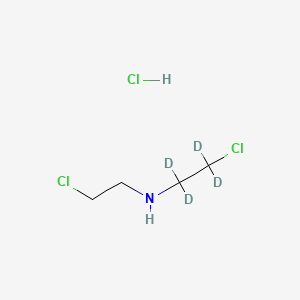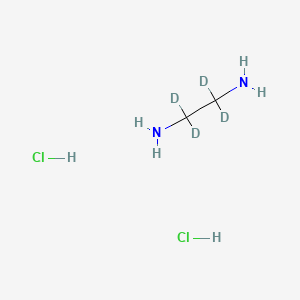![molecular formula C20H12 B566225 苯并[k]荧蒽-13C6 CAS No. 1397194-60-3](/img/structure/B566225.png)
苯并[k]荧蒽-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[k]fluoranthene-13C6 is a labeled isotope of Benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon. The compound is characterized by the incorporation of six carbon-13 isotopes into its molecular structure, which is represented by the molecular formula C14[13C]6H12. This labeling allows for the detailed study of its behavior and interactions in various scientific applications.
科学研究应用
Benzo[k]fluoranthene-13C6 has a wide range of scientific research applications, including:
Environmental Analysis: Used as a standard for detecting and quantifying polycyclic aromatic hydrocarbons in environmental samples such as air, water, soil, and sediments.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways and the fate of polycyclic aromatic hydrocarbons in biological systems.
Clinical Diagnostics: Utilized in imaging and diagnostic techniques to study the distribution and metabolism of polycyclic aromatic hydrocarbons in the human body.
Organic Chemistry: Employed as a reference standard for chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
作用机制
Target of Action
Benzo[k]fluoranthene-13C6 is a variant of Benzo[k]fluoranthene, which is classified as a polycyclic aromatic hydrocarbon (PAH) . PAHs are a group of organic compounds that contain two or more benzene rings in their structure . .
Mode of Action
It’s known that pahs, including benzo[k]fluoranthene, can interact with various biological targets due to their lipophilic nature .
Biochemical Pathways
For instance, Trichoderma lixii and Talaromyces pinophilus spp. have been shown to degrade fluoranthene, a related PAH .
Pharmacokinetics
It’s known that benzo[k]fluoranthene is poorly soluble in most solvents , which may affect its bioavailability.
Result of Action
Pahs, including benzo[k]fluoranthene, are known to have various biological effects due to their interactions with different targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzo[k]fluoranthene-13C6. For instance, the compound’s solubility can be affected by the presence of other substances in the environment . Additionally, certain microorganisms in the environment can metabolize PAHs .
生化分析
Biochemical Properties
It is known that PAHs, including Benzo[k]fluoranthene, can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Some studies suggest that related compounds may induce damage in certain cell types . For instance, Benzo[k]fluoranthene has been shown to induce damage in male germ cells
Molecular Mechanism
Some studies suggest that related compounds may exert their effects at the molecular level through interactions with microRNAs (miRNAs), which are powerful negative regulators of mRNA levels This could potentially lead to changes in gene expression
Metabolic Pathways
Related compounds have been shown to be metabolized by various enzymes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[k]fluoranthene-13C6 typically involves the incorporation of carbon-13 labeled precursors into the polycyclic aromatic hydrocarbon framework. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Preparation of Carbon-13 Labeled Precursors: The initial step involves the synthesis of carbon-13 labeled precursors, which are essential for the incorporation of the isotope into the final compound.
Cyclization Reactions: These precursors undergo cyclization reactions to form the polycyclic aromatic hydrocarbon structure. The reaction conditions often include high temperatures and the use of catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and the correct isotopic labeling.
Industrial Production Methods
Industrial production of Benzo[k]fluoranthene-13C6 involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, optimized reaction conditions, and efficient purification processes to produce the compound in bulk quantities. The production process is designed to ensure consistency, high yield, and cost-effectiveness .
化学反应分析
Types of Reactions
Benzo[k]fluoranthene-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert Benzo[k]fluoranthene-13C6 into less complex hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
相似化合物的比较
Benzo[k]fluoranthene-13C6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Benzo[a]fluoranthene: Another polycyclic aromatic hydrocarbon with a different arrangement of aromatic rings.
Benzo[b]fluoranthene: Similar in structure but with a different position of the aromatic rings.
Benzo[e]fluoranthene: Another isomer with a distinct arrangement of the aromatic rings.
The isotopic labeling of Benzo[k]fluoranthene-13C6 allows for more precise studies in various scientific fields, making it a valuable tool for researchers.
属性
IUPAC Name |
benzo[k]fluoranthene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1+1,2+1,5+1,6+1,14+1,15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXBIWFMXWRORI-CQZVIDJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C4=C[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5C=C4C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
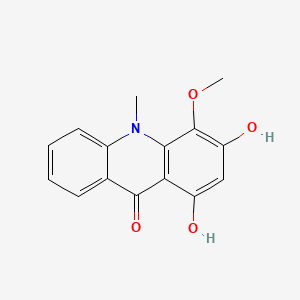
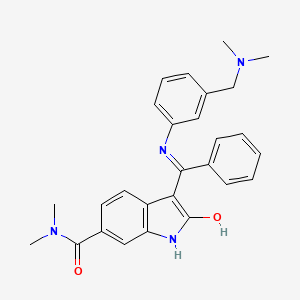
![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)
